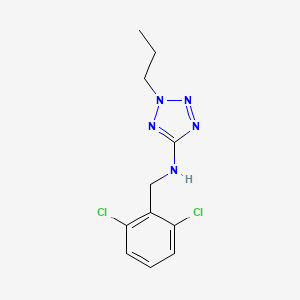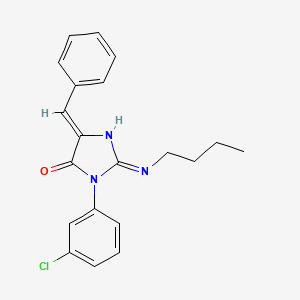![molecular formula C16H13F3N6O3 B13377422 Ethyl 7-amino-2-oxo-3-{[3-(trifluoromethyl)phenyl]diazenyl}-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13377422.png)
Ethyl 7-amino-2-oxo-3-{[3-(trifluoromethyl)phenyl]diazenyl}-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-amino-2-oxo-3-{[3-(trifluoromethyl)phenyl]diazenyl}-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-amino-2-oxo-3-{[3-(trifluoromethyl)phenyl]diazenyl}-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps. One common method includes the condensation of appropriate hydrazine derivatives with ethyl acetoacetate, followed by cyclization and diazotization reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-amino-2-oxo-3-{[3-(trifluoromethyl)phenyl]diazenyl}-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 7-amino-2-oxo-3-{[3-(trifluoromethyl)phenyl]diazenyl}-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for other functional compounds
Wirkmechanismus
The mechanism of action of Ethyl 7-amino-2-oxo-3-{[3-(trifluoromethyl)phenyl]diazenyl}-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 7-amino-2-oxo-3-{[3-(fluoromethyl)phenyl]diazenyl}-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
- Ethyl 7-amino-2-oxo-3-{[3-(chloromethyl)phenyl]diazenyl}-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
Uniqueness
Ethyl 7-amino-2-oxo-3-{[3-(trifluoromethyl)phenyl]diazenyl}-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with enhanced biological activity and stability .
Eigenschaften
Molekularformel |
C16H13F3N6O3 |
|---|---|
Molekulargewicht |
394.31 g/mol |
IUPAC-Name |
ethyl 7-amino-2-oxo-3-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H13F3N6O3/c1-2-28-15(27)10-7-21-13-11(14(26)24-25(13)12(10)20)23-22-9-5-3-4-8(6-9)16(17,18)19/h3-7H,2,20H2,1H3,(H,24,26) |
InChI-Schlüssel |
HQMYQMGYTKGPRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N2C(=C(C(=O)N2)N=NC3=CC=CC(=C3)C(F)(F)F)N=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Tert-butyl-2-[({2-[(5-tert-butyl-3-chloro-2-hydroxybenzylidene)amino]cyclohexyl}imino)methyl]-6-chlorophenol](/img/structure/B13377349.png)
![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B13377354.png)
![13-(Furan-2-yl)-11-(4-methylphenyl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B13377361.png)
![4-(Methylamino)-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidine-2-thiol](/img/structure/B13377379.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one](/img/structure/B13377384.png)
methyl]benzenesulfonamide](/img/structure/B13377392.png)
![3-[(2,4-dichlorophenyl)(4-hydroxy-6-methyl-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-6-methyl-2H-chromen-2-one](/img/structure/B13377395.png)
![1-({[4-(4-Morpholinyldiazenyl)phenyl]sulfonyl}imino)ethanolate](/img/structure/B13377397.png)
![1-Adamantyl({[4-(3,3-dimethyl-1-triazenyl)phenyl]sulfonyl}imino)methanolate](/img/structure/B13377403.png)

![N-{4-[(5-amino-1H-inden-1-ylidene)methyl]phenyl}-N,N-dimethylamine](/img/structure/B13377424.png)
![(5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B13377429.png)
![9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one](/img/structure/B13377431.png)

